![molecular formula C25H18N4O5 B2604208 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 877656-83-2](/img/no-structure.png)

4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

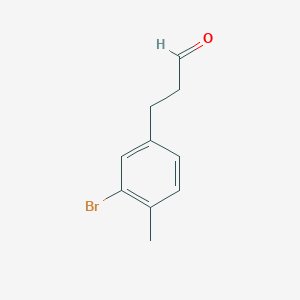

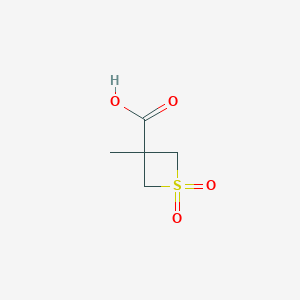

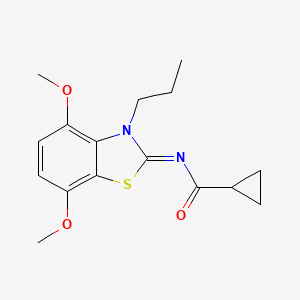

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-yl ring, which is a fused ring system containing a benzene ring, a furan ring, and a pyrimidine ring . This ring system is likely to have interesting electronic and steric properties.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetamido and benzamide groups might be involved in reactions with acids or bases, and the benzofuro[3,2-d]pyrimidin-1(2H)-yl ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups (such as the acetamido and benzamide groups) might make the compound soluble in polar solvents.Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

One of the key areas of research involving compounds like 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide is their synthesis and subsequent biological evaluation. Researchers have focused on synthesizing novel heterocyclic compounds from similar structures and evaluating their biological activities, particularly as anti-inflammatory and analgesic agents. For instance, the synthesis of various benzodifuranyl derivatives and their evaluation for COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities have been a significant focus (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antioxidant Studies

Another area of interest is the antimicrobial and antioxidant properties of these compounds. Researchers have synthesized new series of compounds, including benzimidazole derivatives, and evaluated their antimicrobial activities. Studies have shown that some of these compounds exhibit promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, there is a focus on the antioxidant activities of these compounds, with many being found to possess moderate to significant radical scavenging activity (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Anticancer and Anti-Inflammatory Applications

Research has also been directed towards exploring the anticancer and anti-inflammatory potential of these compounds. For example, the synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the potential use of these compounds in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Other Biological Activities

Various other biological activities of these compounds have been investigated, such as their antiviral, antimalarial, and antimicrobial properties. These studies have contributed to a better understanding of the therapeutic potential of these compounds in treating various diseases (Petrie, Cottam, Mckernan, Robins, & Revankar, 1985).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide' involves the reaction of 4-aminobenzamide with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-aminobenzamide", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for a few minutes.", "Step 3: Slowly add 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |

CAS-Nummer |

877656-83-2 |

Molekularformel |

C25H18N4O5 |

Molekulargewicht |

454.442 |

IUPAC-Name |

4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzamide |

InChI |

InChI=1S/C25H18N4O5/c26-23(31)15-10-12-16(13-11-15)27-20(30)14-28-21-18-8-4-5-9-19(18)34-22(21)24(32)29(25(28)33)17-6-2-1-3-7-17/h1-13H,14H2,(H2,26,31)(H,27,30) |

InChI-Schlüssel |

QPCVFPWPNITBBE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)

![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)

![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)

![1-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2604140.png)